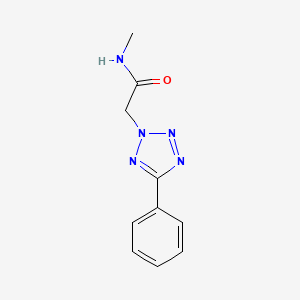![molecular formula C17H15N5OS B11477586 N-(3-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B11477586.png)
N-(3-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine is a heterocyclic compound that belongs to the class of triazolothiadiazinesThe unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a valuable scaffold for drug design and development .
Méthodes De Préparation
The synthesis of N-(3-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine typically involves the reaction of 3-phenyl-2-propynal with 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols. This reaction can be carried out under reflux conditions in ethanol, with a catalytic amount of piperidine . The reaction yields the desired triazolothiadiazine derivative, which can be purified by recrystallization from ethanol or other suitable solvents .
Analyse Des Réactions Chimiques
N-(3-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
N-(3-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine has several scientific research applications, including:
Medicinal Chemistry: It has shown potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: The compound has been studied for its enzyme inhibitory activities, including carbonic anhydrase inhibitors, cholinesterase inhibitors, and aromatase inhibitors.
Industrial Applications: It can be used as a synthetic intermediate in the production of other biologically active compounds.
Mécanisme D'action
The mechanism of action of N-(3-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as PARP-1 and EGFR, which are involved in DNA repair and cell signaling pathways, respectively . The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity and specificity .
Comparaison Avec Des Composés Similaires
N-(3-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine can be compared with other triazolothiadiazine derivatives, such as:
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines
These compounds share a similar core structure but differ in the positioning of the triazole and thiadiazine rings.
Propriétés
Formule moléculaire |
C17H15N5OS |
|---|---|
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
N-(3-methoxyphenyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-imine |
InChI |
InChI=1S/C17H15N5OS/c1-23-14-9-5-8-13(10-14)18-15-11-24-17-20-19-16(22(17)21-15)12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,18,21) |
Clé InChI |
PPKWUMSUZCZIHM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)N=C2CSC3=NN=C(N3N2)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[2-(2,4-dichlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B11477523.png)
![N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11477531.png)
![2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(2-ethoxyethyl)-2-oxoacetamide](/img/structure/B11477544.png)
![10-[2-(4-chlorophenoxy)ethyl]-3-methyl[1,2,4]triazino[4,3-a]benzimidazol-4(10H)-one](/img/structure/B11477545.png)
![N-(4-bromophenyl)-2-{[5-oxo-4-(2-phenylethyl)-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]sulfanyl}acetamide](/img/structure/B11477547.png)
![Ethyl (2-{4-[(6-acetyl-1,3-benzodioxol-5-yl)sulfamoyl]phenyl}ethyl)carbamate](/img/structure/B11477553.png)
![Ethyl 2-[(2-ethoxyphenyl)formamido]-3,3,3-trifluoro-2-[(4-fluorophenyl)amino]propanoate](/img/structure/B11477561.png)
![3-{[(7-Chloro-4-quinolyl)sulfanyl]methyl}isoxazole](/img/structure/B11477569.png)
![4-(Methoxymethyl)-6-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thieno[2,3-b]pyridin-3-amine](/img/structure/B11477576.png)
![5-[(4-bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-N'-[(E)-(2-fluorophenyl)methylidene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide](/img/structure/B11477577.png)

![methyl [7-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate](/img/structure/B11477594.png)

![4-(5-methoxy-1H-indol-3-yl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11477603.png)
